molecular formula C16H17N5O3S B2634438 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 863500-93-0

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

Cat. No. B2634438
CAS RN: 863500-93-0
M. Wt: 359.4
InChI Key: HCWNHTMVKXFNDO-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[4,5-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anti-cancer effects . They have been used in quantitative structure–activity relationship (QSAR) studies to predict their anti-gastric cancer effect .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied using methods like X-ray diffraction analysis and density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and can involve multiple steps . For instance, 5,7-diamino-derivatives were made by heating the derived sulphones with ethanolic ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models .

Scientific Research Applications

Synthesis and Structural Characterization

The compound is involved in the synthesis and structural characterization of novel pyrimidine derivatives. For instance, a derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, and its structure was characterized by X-ray diffraction and various spectroscopic techniques. This compound showed antibacterial activity against certain strains of bacteria (Lahmidi et al., 2019).

Medicinal Chemistry and Antimicrobial Activity

The chemical structure is utilized in the field of medicinal chemistry, specifically in the creation of compounds with potential antimicrobial properties. For example, novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, showing varying degrees of effectiveness against different microorganisms (Bektaş et al., 2007).

Cytotoxic Agents and Anticancer Research

Some derivatives of this compound have been explored as cytotoxic agents. Fused 1,2,4-triazoles prepared through oxidative intramolecular cyclization were tested for their cytotoxic activity against various cancer cell lines, with some compounds demonstrating potent antiproliferative activity (Zheng et al., 2015). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives of the compound were synthesized and showed potent anticancer activity against multiple human cancer cell lines (Hafez & El-Gazzar, 2017).

Future Directions

The future research of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is likely to focus on further understanding their biological activities and developing more efficient and novel drugs .

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-4-12(16(22)24-3)25-15-13-14(17-9-18-15)21(20-19-13)10-5-7-11(23-2)8-6-10/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNHTMVKXFNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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